molecular formula C12H12Se B14561093 1-Methyl-8-(methylselanyl)naphthalene CAS No. 61960-89-2

1-Methyl-8-(methylselanyl)naphthalene

Cat. No.: B14561093
CAS No.: 61960-89-2
M. Wt: 235.19 g/mol
InChI Key: YEVQGZDGDWCFLA-UHFFFAOYSA-N
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Description

1-Methyl-8-(methylselanyl)naphthalene is an organic compound that belongs to the class of naphthalenes. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of a methyl group and a methylselanyl group attached to the naphthalene ring system. The molecular formula for this compound is C12H12Se.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-8-(methylselanyl)naphthalene typically involves the introduction of the methylselanyl group to the naphthalene ring. One common method is the reaction of 1-methylnaphthalene with a methylselanyl reagent under specific conditions. This can be achieved through a Friedel-Crafts alkylation reaction, where the naphthalene ring is alkylated with a methylselanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-8-(methylselanyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or selenoxides.

    Reduction: Reduction reactions can convert the methylselanyl group to a methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of methylselanyl sulfoxides or selenoxides.

    Reduction: Formation of 1-methylnaphthalene.

    Substitution: Various substituted naphthalenes depending on the reagent used.

Scientific Research Applications

1-Methyl-8-(methylselanyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-8-(methylselanyl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The methylselanyl group plays a crucial role in these interactions, contributing to the compound’s unique properties.

Comparison with Similar Compounds

    1-Methylnaphthalene: Similar structure but lacks the methylselanyl group.

    2-Methylnaphthalene: Isomer of 1-methylnaphthalene with the methyl group at a different position.

    Naphthalene: The parent compound without any substituents.

Uniqueness: 1-Methyl-8-(methylselanyl)naphthalene is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

61960-89-2

Molecular Formula

C12H12Se

Molecular Weight

235.19 g/mol

IUPAC Name

1-methyl-8-methylselanylnaphthalene

InChI

InChI=1S/C12H12Se/c1-9-5-3-6-10-7-4-8-11(13-2)12(9)10/h3-8H,1-2H3

InChI Key

YEVQGZDGDWCFLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2[Se]C

Origin of Product

United States

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